2,3-Dihydroxy-1,4-naphthoquinone
Overview
Description
2,3-Dihydroxy-1,4-naphthoquinone, also known as lawsone, is a naturally occurring organic compound derived from the naphthalene structure. It is a type of naphthoquinone, characterized by the presence of two hydroxyl groups at the 2 and 3 positions and two carbonyl groups at the 1 and 4 positions on the naphthalene ring. This compound is widely known for its use as a dye, particularly in henna, where it imparts a reddish-brown color.
Mechanism of Action
Target of Action
2,3-Dihydroxy-1,4-naphthoquinone, also known as Isonaphthazarine or 2,3-dihydroxynaphthalene-1,4-dione, primarily targets biological molecules at their nucleophilic sites, such as the thiols in proteins and glutathione (GSH) . It acts as an electrophile, making it susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles .
Mode of Action
The mode of action of this compound involves two general mechanisms. One is the covalent modification of biological molecules at their nucleophilic sites, where it acts as an electrophile . The other mechanism consists of redox cycling, in which reactive oxygen species (ROS) are generated . This is similar to the action of hydrogen peroxide and superoxide radicals .
Biochemical Pathways
This compound is known to be derived from several metabolic pathways, including the o-succinylbenzoate (OSB) pathway, the 4-hydroxybenzoic acid (4HBA)/geranyl diphosphate (GPP) pathway, the acetate-polymalonate pathway, the homogentisate (HGA)/mevalonic acid (MVA) pathway, and the futalosine pathway . These pathways are affected by the compound, leading to downstream effects that contribute to its biological activity.
Pharmacokinetics
The compound’s redox and acid-base properties, which can be modulated synthetically, may influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been reported to exhibit strong activity as an antimalarial, antibacterial, antifungal, and anticancer agent . Its action results in the inhibition of microbial growth, as well as the potential to halt tumor cell growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dihydroxy-1,4-naphthoquinone can be synthesized through several methods. One common synthetic route involves the oxidation of 1,4-dihydroxynaphthalene using oxidizing agents such as manganese dioxide (MnO₂) or potassium permanganate (KMnO₄). The reaction typically occurs in an acidic medium, such as sulfuric acid, to facilitate the oxidation process.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as the leaves of the henna plant (Lawsonia inermis). The leaves are dried, powdered, and then subjected to solvent extraction using ethanol or methanol. The extract is then purified through crystallization or chromatography techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroxy-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinones.
Reduction: It can be reduced to form 1,4-dihydroxynaphthalene.
Substitution: The hydroxyl groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide (MnO₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can react with the hydroxyl groups under basic conditions.
Major Products:
Oxidation: Formation of more complex quinones.
Reduction: Formation of 1,4-dihydroxynaphthalene.
Substitution: Formation of substituted naphthoquinone derivatives.
Scientific Research Applications
2,3-Dihydroxy-1,4-naphthoquinone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: It exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its antioxidant and anti-inflammatory properties.
Industry: It is used in the cosmetic industry, particularly in hair dyes and skin care products.
Comparison with Similar Compounds
1,4-Naphthoquinone: Lacks the hydroxyl groups present in 2,3-Dihydroxy-1,4-naphthoquinone.
5,8-Dihydroxy-1,4-naphthoquinone: Has hydroxyl groups at different positions on the naphthalene ring.
2-Methyl-1,4-naphthoquinone (Menadione): Contains a methyl group instead of hydroxyl groups.
Uniqueness: this compound is unique due to its specific hydroxyl group positions, which contribute to its distinct chemical reactivity and biological activity. Its ability to act as a dye and its therapeutic potential further distinguish it from other naphthoquinones.
Properties
IUPAC Name |
2,3-dihydroxynaphthalene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQUETZBXIMAFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80876184 | |
Record name | 1,4-NAPHTHALENEDIONE, 2,3-DIHYDROXY- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80876184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
605-37-8 | |
Record name | 2,3-Dihydroxy naphthoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isonaphthazarine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401107 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-NAPHTHALENEDIONE, 2,3-DIHYDROXY- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80876184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISONAPHTHAZARINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P55V4GVI5W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of isonaphthazarine's reactivity with sugars, particularly in the context of the provided research?
A1: The research by Barros et al. [] highlights the ability of isonaphthazarine (2,3-dihydroxy-1,4-naphthoquinone) to undergo autocatalytic condensation reactions with 1,2-orthoesters of sugars. This interaction is significant because it provides a novel pathway for the synthesis of complex sugar derivatives. While the exact biological implications are not explored in the paper, the ability of isonaphthazarine to react with sugar moieties could have implications for understanding its potential interactions with carbohydrates in biological systems.
Q2: Can you describe the different synthetic routes to obtain isonaphthazarine highlighted in the provided research papers?
A2: The provided research articles showcase two distinct approaches to synthesizing isonaphthazarine:
- Reduction of Oxolin: One paper [] focuses on the reduction of oxolin to produce isonaphthazarine. This method likely involves specific reducing agents and reaction conditions, which would be detailed in the full research paper.
- Commercially Available Starting Material: The second paper [] utilizes commercially available isonaphthazarine for their study on its reactivity with sugar derivatives. This suggests that isonaphthazarine can be readily purchased from chemical suppliers, indicating established synthetic routes for its production.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.